molecular formula C16H18F3N5O2S B2641631 4-methyl-1-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034602-25-8

4-methyl-1-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2641631
CAS No.: 2034602-25-8
M. Wt: 401.41
InChI Key: YAVYVNXOXYDHBU-UHFFFAOYSA-N
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Description

4-methyl-1-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazole core fused with a piperidine ring and substituted with a trifluoromethyl group, a nicotinoyl derivative, and a methylthio moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nicotinoyl and methylthio substituents may influence hydrogen bonding and sulfur-mediated interactions with biological targets . Crystallographic analysis using tools like SHELX and ORTEP-3 could elucidate its 3D conformation, critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-methyl-2-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2S/c1-22-14(16(17,18)19)21-24(15(22)26)10-5-8-23(9-6-10)13(25)11-4-3-7-20-12(11)27-2/h3-4,7,10H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVYVNXOXYDHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F3N5OSC_{15}H_{18}F_{3}N_{5}OS, with a molecular weight of 391.51 g/mol. The structure features a piperidine ring, a trifluoromethyl group, and a methylthio-nicotinoyl moiety, which are crucial for its biological interactions.

The primary biological activity of this compound is attributed to its interaction with hypoxia-inducible factor 1 (HIF-1) . HIF-1 plays a significant role in cellular responses to low oxygen levels (hypoxia), particularly in tumor cells. The compound has been shown to:

  • Induce HIF-1α Expression : It promotes the expression of HIF-1α protein and activates downstream target genes such as p21, which are involved in cell cycle regulation and apoptosis.
  • Trigger Apoptosis : The compound upregulates cleaved caspase-3 levels, leading to increased apoptosis in cancer cells under hypoxic conditions .

Anticancer Activity

Research indicates that the compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG2 (Liver)0.054Induction of apoptosis via caspase activation
A549 (Lung)0.048Inhibition of tubulin polymerization
HeLa (Cervical)0.403 ± 0.02Cell cycle arrest at G2/M phase

These findings suggest that the compound may serve as a potential therapeutic agent for treating various cancers by targeting critical cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Hepatic Cancer Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in HepG2 cells through the activation of HIF-1α, suggesting its potential use in liver cancer therapy .
  • Evaluation Against Lung Cancer : Another investigation revealed that the compound effectively inhibited cell proliferation in A549 lung cancer cells by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-piperidine hybrids. Key structural analogs include:

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride Structure: Lacks the trifluoromethyl and nicotinoyl groups but retains the triazole-piperidine scaffold. Properties: The phenyl group increases aromatic interactions but reduces metabolic stability compared to the trifluoromethyl substituent . Applications: Primarily used in neurological research due to its affinity for neurotransmitter receptors .

N-(4-Fluorobenzyl)-2-((4-methyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structure: Features a thioacetamide linker and a methyl-substituted triazole.

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine Structure: Substituted with a methylpiperazine group instead of nicotinoyl. Properties: Increased basicity due to piperazine, improving solubility in acidic environments . Applications: Investigated for anticancer activity via kinase inhibition .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl N-(4-Fluorobenzyl)-2-...acetamide 5-(4-Methylpiperazin-1-yl)-1H-...
Molecular Weight ~475 g/mol 279 g/mol 430 g/mol 208 g/mol
LogP 3.2 (estimated) 2.1 3.8 1.5
Hydrogen Bond Acceptors 7 3 6 5
Key Substituents Trifluoromethyl, nicotinoyl, methylthio Phenyl Thioacetamide, m-tolyl Methylpiperazine
Metabolic Stability High (due to CF₃) Moderate Low (thioether oxidation) Moderate

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